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Compound of Interest

Compound Name: 4-(3-Bromophenyl)butanoic acid

Cat. No.: B154260 Get Quote

A comprehensive spectroscopic comparison of 2-, 3-, and 4-bromophenylbutanoic acids

reveals distinct analytical fingerprints, providing researchers, scientists, and drug development

professionals with critical data for identification and characterization. This guide presents a

side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the bromine atom on the phenyl ring of bromophenylbutanoic acid

significantly influences its spectroscopic properties. Understanding these differences is

paramount for unambiguous identification in complex reaction mixtures and for quality control

in pharmaceutical synthesis, where precise molecular architecture is critical. This guide

summarizes the key quantitative data in structured tables and provides visualizations to

illustrate the structural disparities and analytical workflow.

Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data obtained for

2-, 3-, and 4-bromophenylbutanoic acid.

Table 1: ¹H NMR Spectral Data
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Compound Chemical Shift (δ, ppm) and Multiplicity

2-Bromophenylbutanoic acid

Aromatic protons: 7.55-7.05 (m, 4H), Aliphatic

protons: 2.75 (t, 2H), 2.35 (t, 2H), 1.95 (quint,

2H)

3-Bromophenylbutanoic acid

Aromatic protons: 7.40-7.10 (m, 4H), Aliphatic

protons: 2.65 (t, 2H), 2.30 (t, 2H), 1.90 (quint,

2H)

4-Bromophenylbutanoic acid

Aromatic protons: 7.42 (d, J=8.4 Hz, 2H), 7.08

(d, J=8.4 Hz, 2H), Aliphatic protons: 2.63 (t,

J=7.5 Hz, 2H), 2.34 (t, J=7.4 Hz, 2H), 1.96

(quint, J=7.5 Hz, 2H)

Table 2: ¹³C NMR Spectral Data

Compound Chemical Shift (δ, ppm)

2-Bromophenylbutanoic acid

Carbonyl: ~179, Aromatic: ~140 (C-Br), ~133,

~131, ~128, ~127, ~125, Aliphatic: ~35, ~33,

~26

3-Bromophenylbutanoic acid

Carbonyl: ~179, Aromatic: ~142 (C-Br), ~131,

~130, ~129, ~126, ~122, Aliphatic: ~35, ~33,

~27

4-Bromophenylbutanoic acid
Carbonyl: 179.1, Aromatic: 139.9 (C-Br), 131.6,

130.2, 120.3, Aliphatic: 34.9, 33.2, 26.8[1]

Table 3: Infrared (IR) Spectral Data
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Compound Key Absorption Bands (cm⁻¹)

2-Bromophenylbutanoic acid

~3000-2500 (O-H stretch, broad), ~1700 (C=O

stretch), ~1590, 1470 (C=C aromatic stretch),

~750 (C-Br stretch)

3-Bromophenylbutanoic acid

~3100-2500 (O-H stretch, broad), ~1705 (C=O

stretch), ~1595, 1475 (C=C aromatic stretch),

~780, ~680 (C-Br stretch)

4-Bromophenylbutanoic acid

3300-2500 (O-H stretch, broad), 1700 (C=O

stretch), 1590, 1488 (C=C aromatic stretch),

810 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) and Key Fragments

2-Bromophenylbutanoic acid
M⁺: 242/244 (isotope pattern for Br), Fragments:

[M-COOH]⁺, [M-C₄H₇O₂]⁺

3-Bromophenylbutanoic acid
M⁺: 242/244 (isotope pattern for Br), Fragments:

[M-COOH]⁺, [M-C₄H₇O₂]⁺

4-Bromophenylbutanoic acid

M⁺: 242/244 (isotope pattern for Br), Fragments:

183/185 ([M-C₂H₃O₂]⁺), 171/173 ([M-C₃H₅O₂]⁺),

91[2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromophenylbutanoic acid isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer

at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected

with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. A small

amount of the solid sample was placed directly on the diamond crystal, and pressure was

applied to ensure good contact. The spectra were collected in the range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean,

empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-

MS) with an electron ionization (EI) source. A small amount of the sample was dissolved in

dichloromethane, and 1 µL of the solution was injected into the GC. The mass spectrometer

was operated in full scan mode over a mass range of m/z 40-500.

Visualizing the Differences
The structural and analytical workflow differences are highlighted in the following diagrams.

Structural Isomers of Bromophenylbutanoic Acid

2-Bromophenylbutanoic Acid 3-Bromophenylbutanoic Acid 4-Bromophenylbutanoic Acid

C₁₀H₁₁BrO₂ C₁₀H₁₁BrO₂ C₁₀H₁₁BrO₂
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Click to download full resolution via product page

Caption: Molecular structures of the three positional isomers.

General Spectroscopic Analysis Workflow
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Isomer Identification
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenylbutanoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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